Olmesartan Ethyl Ester

Descripción general

Descripción

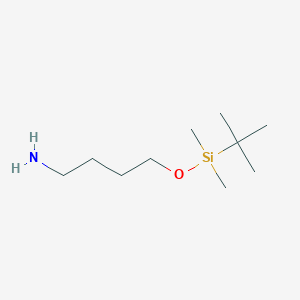

Olmesartan Ethyl Ester is a chemical compound that serves as an intermediate in the synthesis of olmesartan medoxomil, a prodrug of olmesartan. Olmesartan is an angiotensin II receptor antagonist used primarily in the treatment of hypertension. The ethyl ester form is a crucial step in the synthesis process, facilitating the conversion to the active pharmaceutical ingredient.

Mecanismo De Acción

Target of Action

Olmesartan Ethyl Ester, a prodrug of Olmesartan, primarily targets the Angiotensin II Receptor Type 1 (AT1) . The AT1 receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is involved in the regulation of blood pressure and fluid balance .

Mode of Action

As a selective and competitive, nonpeptide angiotensin II receptor antagonist, Olmesartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II . It interacts reversibly at the AT1 and AT2 receptors of many tissues and has slow dissociation kinetics . Its affinity for the AT1 receptor is 12,500 times greater than the AT2 receptor .

Pharmacokinetics

This compound is hydrolyzed in the gastrointestinal tract to active Olmesartan . The pharmacokinetic data of Olmesartan is well described by a two-compartment linear pharmacokinetic model with first-order absorption and an absorption lag-time . The mean values of clearance (CL/F) and volume of distribution (V/F) of Olmesartan in patients were 0.31565 L/h and 44.5162 L, respectively . Age and creatinine clearance were factors influencing the clearance of Olmesartan, and the volume of distribution of Olmesartan was dependent on age and body surface area .

Action Environment

The absorption of this compound is influenced by the pH of the environment. It is predominantly anionic at intestinal pH, which contributes to its enhanced intestinal absorption . Certain environmental factors such as the presence of OATP2B1 inhibitors can decrease the intestinal absorption of this compound . For instance, oral administration of this compound with 50 µM naringin to rats significantly reduced the area under the plasma concentration–time curve of Olmesartan to 76.9% .

Análisis Bioquímico

Biochemical Properties

Olmesartan Ethyl Ester interacts with various enzymes and proteins. It is predominantly anionic at intestinal pH and interacts with the human organic anion transporting polypeptide 2B1 (OATP2B1) expressed in the small intestine .

Cellular Effects

This compound influences cell function by interacting with the angiotensin II receptor (AT1R), which is involved in blood pressure regulation . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its interaction with AT1R .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound exhibits good stability and degradation properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Olmesartan Ethyl Ester typically involves the esterification of olmesartan acid. This process can be carried out using various esterification agents such as ethyl alcohol in the presence of a catalyst like sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH is essential to obtain a high-quality product.

Análisis De Reacciones Químicas

Types of Reactions: Olmesartan Ethyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: Conversion to olmesartan acid in the presence of water and a base or acid.

Oxidation: Though less common, it can undergo oxidation under specific conditions to form various oxidized derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products Formed:

Hydrolysis: Olmesartan acid.

Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Substitution: Substituted olmesartan derivatives.

Aplicaciones Científicas De Investigación

Olmesartan Ethyl Ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of olmesartan medoxomil, facilitating the study of esterification and hydrolysis reactions.

Biology: Investigated for its role in the metabolic pathways leading to the formation of olmesartan.

Medicine: Essential in the development of olmesartan-based antihypertensive drugs.

Industry: Utilized in the large-scale production of olmesartan medoxomil, ensuring a consistent supply of the active pharmaceutical ingredient.

Comparación Con Compuestos Similares

Olmesartan Medoxomil: A prodrug that converts to olmesartan in the body.

Losartan: Another angiotensin II receptor antagonist used for hypertension.

Valsartan: Similar to olmesartan, used for treating high blood pressure and heart failure.

Irbesartan: Another angiotensin II receptor blocker with similar therapeutic uses.

Uniqueness: Olmesartan Ethyl Ester is unique in its role as a key intermediate in the synthesis of olmesartan medoxomil. Unlike other angiotensin II receptor antagonists, olmesartan medoxomil offers a distinct pharmacokinetic profile, including better bioavailability and a longer half-life, which can be attributed to its unique ester structure and subsequent conversion to the active form.

Propiedades

IUPAC Name |

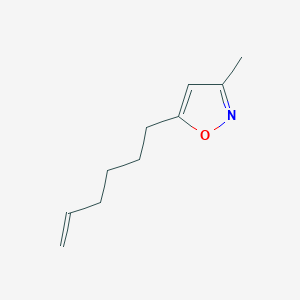

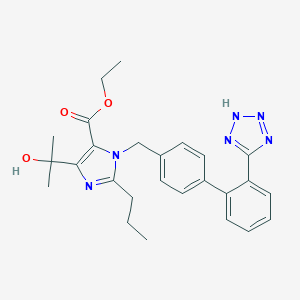

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-5-9-21-27-23(26(3,4)34)22(25(33)35-6-2)32(21)16-17-12-14-18(15-13-17)19-10-7-8-11-20(19)24-28-30-31-29-24/h7-8,10-15,34H,5-6,9,16H2,1-4H3,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYGFMDEVYVZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the synthesis method described in the first research paper advantageous for producing Trityl Olmesartan?

A1: The paper highlights the use of tetrahydrofuran and low-level alcohols like methanol as solvents in the hydrolysis of Trityl Olmesartan Ethyl Ester. [] This specific solvent combination, under anhydrous conditions, minimizes side reactions, leading to a higher purity of the final Trityl Olmesartan product and a more efficient synthesis. []

Q2: The second research paper investigates the solubility of N-Trityl this compound. Why is understanding the solubility of this compound in various solvents important for pharmaceutical applications?

A2: Solubility plays a crucial role in pharmaceutical development. Determining the solubility of N-Trityl this compound in various organic solvents provides essential data for optimizing the synthesis process, purification steps, and potentially even for developing formulations with improved bioavailability. [] While the abstract doesn't provide specific results, this research likely explored how the compound interacts with different solvents, which is valuable information for large-scale production and formulation design.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)